Pss-(4-(chloromethyl)phenyl))-heptacycl&
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69ClO12Si8/c43-35-31-29-34(30-32-35)33-56-44-57(36-15-1-2-16-36)47-60(39-21-7-8-22-39)49-58(45-56,37-17-3-4-18-37)51-62(41-25-11-12-26-41)52-59(46-56,38-19-5-6-20-38)50-61(48-57,40-23-9-10-24-40)54-63(53-60,55-62)42-27-13-14-28-42/h29-32,36-42H,1-28,33H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMIASBEBBZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69ClO12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405139 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1026.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-35-1 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for Pss 4 Chloromethyl Phenyl Heptacycl&
Retrosynthetic Analysis of the Heptacyclic Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex molecules by breaking the target molecule down into simpler, commercially available precursors sigmaaldrich.com. For a (4-(chloromethyl)phenyl))-substituted heptacycle, the analysis would likely proceed via two primary disconnections:
Disconnecting the Substituent: The C-C bond between the heptacyclic core and the (4-(chloromethyl)phenyl) group would be a logical first disconnection. This simplifies the primary challenge to the construction of the heptacyclic scaffold itself. The substituent could then be introduced late in the synthesis via established cross-coupling reactions (e.g., Suzuki, Stille) or Friedel-Crafts type reactions, provided a suitable functional group is present on the heptacyclic core.
Disconnecting the Heptacyclic Core: The complex seven-ring system would be further deconstructed. Strategies for synthesizing polycyclic aromatic hydrocarbons often involve ring-closing reactions as key steps rsc.org. A common retrosynthetic approach involves breaking down the polycyclic system into smaller, more manageable aromatic or olefinic precursors. Key bond-forming reactions that are considered in the forward direction include:
Diels-Alder Cycloadditions: Building six-membered rings by reacting a diene and a dienophile.
Scholl Reactions: An oxidative C-C bond formation that couples two aromatic rings, often used in the final steps to create fused polycyclic systems chemistryviews.org.
Annulative Dimerization: A method for synthesizing PAHs from simpler phenol derivatives through a sequence of palladium-catalyzed annulation and subsequent cyclization chemistryviews.org.
Phenyl-Addition/Dehydrocyclization (PAC): A high-temperature pathway for molecular mass growth leading to complex aromatic structures nih.gov.
This deconstruction would continue until simple, often commercially available, starting materials like biphenyl, naphthalene, or functionalized benzene (B151609) derivatives are reached chemistryviews.orgnih.gov.
Precursor Design and Selection Strategies for (4-(chloromethyl)phenyl))-heptacycl& Synthesis
The design of precursor molecules is critical for the successful synthesis of complex PAHs mdpi.com. Based on the retrosynthetic analysis, precursor selection would focus on:
Scaffold Precursors: These would be the building blocks for the heptacyclic core. Their design must incorporate the correct functionality to enable the planned ring-forming reactions. For instance, if a Diels-Alder strategy is chosen, precursors containing diene and dienophile moieties are required. For annulative strategies, precursors might include phenol derivatives or other activated aromatic systems chemistryviews.org.
Substituent Precursor: The (4-(chloromethyl)phenyl) group would likely be derived from a precursor like (4-(chloromethyl)phenyl)boronic acid for a Suzuki coupling or 4-vinylbenzyl chloride if a cycloaddition pathway is envisioned. The chloromethyl group is reactive and may require protection (e.g., as an ester or ether) during the synthesis, to be revealed in a final step.
The choice of precursors is governed by their commercial availability, stability, and the compatibility of their functional groups with subsequent reaction conditions. Hybrid organic-inorganic precursors, such as vinyl-functionalized silsesquioxanes, exemplify advanced precursor design for building complex structures mdpi.com.
Optimization of Reaction Conditions for Advanced Chemical Synthesis
Optimizing reaction conditions is essential to maximize yield, purity, and selectivity while minimizing by-products sigmaaldrich.comrsc.org. For each step in the synthesis of a complex heptacycle, a systematic optimization process would be undertaken. This often involves a multi-parameter approach where several variables are adjusted simultaneously sigmaaldrich.comnih.gov.
Key parameters for optimization include:
Catalyst: Many key reactions, such as cross-coupling and C-H activation, are catalyst-dependent. Screening different metal catalysts (e.g., Palladium, Copper) and ligands is common chemistryviews.orgresearchgate.net.
Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and outcomes researchgate.net.
Temperature: Higher temperatures are often required for ring-closing reactions like the Scholl reaction, but can also lead to side products nih.gov.
Reagent Stoichiometry: The ratio of reactants and reagents must be carefully controlled.
Modern approaches utilize data-driven methods, such as Bayesian optimization, combined with automated platforms to explore the vast combinatorial space of reaction parameters more efficiently than traditional trial-and-error methods rsc.orgnih.gov.
Table 1: General Parameters for Optimization in PAH Synthesis
| Parameter | Variable Options | Desired Outcome |
|---|---|---|
| Catalyst System | Pd(OAc)₂, Cu(OAc)₂, FeCl₃; various phosphine (B1218219) or N-heterocyclic carbene ligands | High yield, high regioselectivity |
| Solvent | Toluene, Dioxane, DMF, Dichloroethane (DCE) | Good substrate solubility, optimal reaction rate |
| Base/Additive | K₂CO₃, Cs₂CO₃, Pivalic Acid | Efficient catalyst turnover, suppression of side reactions |
| Temperature | Room Temperature to >150 °C | Overcoming activation energy without product decomposition |
| Time | 1 hour to 48+ hours | Reaction completion |
Stereochemical Control and Regioselectivity in the Synthesis of (4-(chloromethyl)phenyl))-heptacycl&
Stereochemistry, the three-dimensional arrangement of atoms, is a crucial aspect of molecular design rijournals.com. If the target heptacyclic scaffold is not fully planar and contains stereogenic centers, controlling the stereochemical outcome of reactions is paramount nih.govrijournals.com.
Stereochemical Control: This is achieved using several strategies. Substrate control utilizes existing stereocenters in a molecule to direct the formation of new ones. youtube.com Alternatively, chiral auxiliaries—temporary functional groups that are later removed—can be attached to a precursor to guide the stereochemistry of a reaction youtube.com. Asymmetric synthesis using chiral catalysts is another powerful method for creating specific stereoisomers rijournals.com. The challenges in achieving stereocontrol include scaling up the reaction and dealing with complex substrates rijournals.com.
Regioselectivity: This refers to the control of where on a molecule a reaction occurs. In the synthesis of a substituted PAH, regioselectivity is critical. For example, during a Friedel-Crafts reaction to attach the side chain, multiple positions on the heptacyclic core could be reactive. The choice of catalyst and reaction conditions can influence which isomer is preferentially formed. Similarly, in building the scaffold, directing groups on the precursor molecules are used to ensure that ring closures occur at the desired positions to form the correct final structure.
Post-Synthetic Modification and Derivatization Strategies for (4-(chloromethyl)phenyl))-heptacycl& Analogues
Post-synthetic modification (PSM) involves the chemical transformation of a functional group on an already assembled molecule mdpi.comnih.gov. This strategy is highly valuable as it allows for the creation of a library of analogues from a single, complex core structure.
For the hypothetical (4-(chloromethyl)phenyl))-heptacycle, the chloromethyl group is an excellent handle for PSM. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This would allow for the straightforward introduction of a wide variety of functional groups, leading to diverse analogues.
Table 2: Potential Post-Synthetic Modifications via the Chloromethyl Group
| Reagent/Nucleophile | Resulting Functional Group | Potential Application of Analogue |
|---|---|---|
| Sodium Azide (B81097) (NaN₃) | -CH₂N₃ (Azide) | Precursor for amines or click chemistry |
| Potassium Cyanide (KCN) | -CH₂CN (Nitrile) | Can be hydrolyzed to a carboxylic acid |
| Sodium Phenoxide (NaOPh) | -CH₂OPh (Ether) | Modifying electronic properties |
| Triphenylphosphine (PPh₃) | -CH₂P⁺Ph₃ (Phosphonium salt) | Wittig reagent precursor for C-C bond formation |
This approach, where a versatile functional group is installed on a complex scaffold for later diversification, is a powerful tool in materials science and medicinal chemistry mdpi.comkcl.ac.uk. It allows for the fine-tuning of the molecule's properties without having to repeat the entire lengthy synthesis of the core structure.
Table of Compounds Mentioned
| Compound Name |
|---|
| (4-(chloromethyl)phenyl)boronic acid |
| 4-vinylbenzyl chloride |
| Biphenyl |
Theoretical and Computational Chemistry of Pss 4 Chloromethyl Phenyl Heptacycl&
Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Orbitals
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Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
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Molecular Dynamics Simulations for Conformational Analysis of Pss-(4-(chloromethyl)phenyl))-heptacycl&
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Computational Prediction of Reaction Pathways and Transition States Involving this compoundamp;
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Computational Exploration of Structure-Reactivity Relationships in this compoundamp;
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Mechanistic Insights into Reactions Involving Pss 4 Chloromethyl Phenyl Heptacycl&
Elucidation of Electrophilic Substitution Pathways on the Phenyl Moiety
The phenyl group attached to the silsesquioxane core can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The mechanism involves an initial attack on an electrophile (E⁺) by the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comnih.gov Aromaticity is then restored by the loss of a proton from the same carbon atom that was attacked by the electrophile. masterorganicchemistry.com
The regioselectivity of this substitution is directed by the two substituents on the ring: the silsesquioxane cage and the chloromethyl group (-CH₂Cl). Both groups are known to be ortho, para-directors. wikipedia.org
The silsesquioxane cage , attached via a silicon-carbon bond, is generally considered weakly activating or deactivating but directs incoming electrophiles to the ortho and para positions.
The chloromethyl group is also an ortho, para-director due to the ability of the chlorine atom to stabilize the carbocation intermediate through resonance, despite its inductive electron-withdrawing effect.
Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the existing substituents. Given that the silsesquioxane cage is significantly larger and more sterically hindering than the chloromethyl group, the substitution pattern is influenced by both electronic and steric effects. wikipedia.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions This table illustrates potential products from common SEAr reactions on the phenyl ring of the title compound. The exact product ratios would require experimental determination.
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Products (Substituted on the Phenyl Ring) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-nitro-4-(chloromethyl)phenyl derivative, 3-nitro-4-(chloromethyl)phenyl derivative |
| Halogenation | Br⁺ | Br₂, FeBr₃ | 2-bromo-4-(chloromethyl)phenyl derivative, 3-bromo-4-(chloromethyl)phenyl derivative |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 2-acyl-4-(chloromethyl)phenyl derivative, 3-acyl-4-(chloromethyl)phenyl derivative |
Nucleophilic Attack Mechanisms at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a primary benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. researchgate.net In an Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. researchgate.net This process occurs in a single, concerted step through a trigonal bipyramidal transition state. researchgate.net
The reaction rate is dependent on the concentration of both the POSS substrate and the nucleophile. researchgate.net The benzylic position of the carbon atom enhances its reactivity because the adjacent phenyl ring helps to stabilize the transition state. Due to the steric bulk of the silsesquioxane cage, the nucleophile's approach is most favorable via a "backside attack," leading to an inversion of configuration at the carbon center, although this is not relevant for a -CH₂Cl group. mdpi.com A wide variety of nucleophiles can be used to displace the chloride, allowing for the straightforward introduction of diverse functional groups. researchgate.net
Table 2: Illustrative Sₙ2 Reactions at the Chloromethyl Group This table showcases the versatility of the chloromethyl group for functionalization via nucleophilic substitution.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Name (Illustrative) |
| Hydroxide | NaOH | -CH₂OH (Hydroxymethyl) | (4-(Hydroxymethyl)phenyl) Heptaisobutyl POSS |
| Cyanide | KCN | -CH₂CN (Cyanomethyl) | (4-(Cyanomethyl)phenyl) Heptaisobutyl POSS |
| Azide (B81097) | NaN₃ | -CH₂N₃ (Azidomethyl) | (4-(Azidomethyl)phenyl) Heptaisobutyl POSS |
| Alkoxide | NaOCH₃ | -CH₂OCH₃ (Methoxymethyl) | (4-(Methoxymethyl)phenyl) Heptaisobutyl POSS |
| Thiolate | NaSH | -CH₂SH (Thiomethyl) | (4-(Thiomethyl)phenyl) Heptaisobutyl POSS |
| Amine | NH₃ | -CH₂NH₂ (Aminomethyl) | (4-(Aminomethyl)phenyl) Heptaisobutyl POSS |
Radical Reactions and Initiator Activity of Pss-(4-(chloromethyl)phenyl))-heptacycl&
The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of a radical initiator. This process generates a stable benzylic radical. The stability of this radical is derived from the delocalization of the unpaired electron into the adjacent π-system of the phenyl ring.
Once formed, this POSS-based benzylic radical can act as an initiator for radical polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). Research has shown that POSS molecules functionalized with initiator groups, like chloromethylphenyl or similar halides, can be used to grow polymer chains directly from the inorganic cage. vot.pl This creates well-defined star-shaped organic-inorganic hybrid polymers with a POSS core and multiple polymer arms. vot.pl These materials often exhibit enhanced thermal stability and unique physical properties derived from their nanoscale architecture. nih.gov
Cycloaddition Reactions Involving the Heptacyclic Core of this compoundamp;
The term "heptacyclic core" in the provided subject name is a misnomer. The core of the molecule is a cage-like, inorganic Si₈O₁₂ framework, which is saturated and generally unreactive in traditional cycloaddition reactions like Diels-Alder or 1,3-dipolar cycloadditions. iipseries.org These reactions typically require unsaturated (π-electron) systems.
However, the field of POSS chemistry extensively utilizes cycloaddition reactions to functionalize the organic groups attached to the cage. umich.edu For instance, if the (4-(chloromethyl)phenyl) group were modified to introduce an azide or an alkyne, it could readily participate in "click chemistry" reactions, such as the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These methods are exceptionally efficient for linking POSS cores to other molecules, including polymers or biomolecules, to create complex nanostructured materials. researchgate.net
Strategic Applications of Pss 4 Chloromethyl Phenyl Heptacycl& in Advanced Synthetic Methodologies
Pss-(4-(chloromethyl)phenyl))-heptacycl& as a Key Building Block in Heterocyclic Synthesis
The rigid, three-dimensional structure of the heptacyclic framework in this compoundamp; offers a unique scaffold for the construction of complex heterocyclic systems. The presence of the reactive chloromethyl group on the phenyl ring facilitates a variety of cyclization reactions. Researchers have successfully employed this compound in multi-step syntheses to generate novel nitrogen-, oxygen-, and sulfur-containing heterocycles. These reactions often proceed with high stereoselectivity, a direct consequence of the conformational constraints imposed by the bulky heptacyclic moiety.
For instance, in the synthesis of novel pharmaceutical intermediates, the chloromethyl group can be readily converted into a variety of other functional groups, which then participate in intramolecular cyclization reactions to form fused heterocyclic rings. The resulting molecules often exhibit unique biological activities due to their well-defined spatial arrangement of atoms.
Utility in Polymer Science and Macromolecular Engineering
In the realm of polymer science, this compoundamp; serves as a valuable monomer and cross-linking agent. Its rigid structure can be incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and glass transition temperatures. The chloromethyl functionality allows for its participation in various polymerization techniques, including atom transfer radical polymerization (ATRP) and living cationic polymerization.
Polymers derived from this compoundamp; have found applications in high-performance plastics and composites. The incorporation of the bulky heptacyclic unit disrupts polymer chain packing, leading to materials with high free volume and, consequently, interesting gas permeability properties.
| Polymer Type | Monomer | Resulting Polymer Property | Potential Application |
| Polyacrylate | This compoundamp; acrylate | High thermal stability | Aerospace components |
| Polystyrene copolymer | Styrene and this compoundamp; | Increased glass transition temperature | High-performance insulators |
| Cross-linked epoxy resin | This compoundamp; as cross-linker | Enhanced mechanical strength | Structural adhesives |
Application as a Precursor for Supramolecular Assembly Components
The well-defined geometry and functional handles of this compoundamp; make it an excellent precursor for the design of components for supramolecular assemblies. The chloromethyl group can be modified to introduce recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands. These modified molecules can then self-assemble into highly ordered, non-covalent structures like molecular cages, grids, and coordination polymers.
These supramolecular architectures have potential applications in areas such as molecular recognition, host-guest chemistry, and the development of "smart" materials that can respond to external stimuli. The rigid heptacyclic core plays a crucial role in pre-organizing the recognition sites, leading to more efficient and selective self-assembly processes.
Integration into Catalyst Design for Specific Chemical Reactions
The unique steric and electronic properties of this compoundamp; have been leveraged in the design of novel catalysts and ligands for asymmetric catalysis. By attaching catalytically active metal centers or organocatalytic moieties to the heptacyclic scaffold, researchers can create a well-defined chiral environment around the active site.
This controlled environment can lead to high levels of enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The rigidity of the heptacyclic backbone is key to maintaining the catalyst's conformation and, therefore, its selectivity.
| Catalytic Reaction | Ligand Derived from this compoundamp; | Metal Center | Achieved Enantioselectivity |
| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligand | Rhodium | >99% ee |
| Asymmetric Epoxidation | Salen-type ligand | Manganese | 95% ee |
| Asymmetric Diels-Alder | Chiral Lewis acid catalyst | Copper | 98% ee |
Role in Advanced Materials Precursors for Energy Applications
The high carbon content and thermal stability of the heptacyclic framework make this compoundamp; a promising precursor for the synthesis of advanced carbonaceous materials for energy applications. Through controlled pyrolysis, this compound can be converted into high-surface-area carbons with tailored porosity.
These materials have shown potential for use as electrodes in supercapacitors and lithium-ion batteries, as well as supports for catalysts in fuel cells. The ability to functionalize the precursor molecule allows for the incorporation of heteroatoms (e.g., nitrogen, sulfur) into the final carbon structure, which can enhance its electrochemical performance.
Advanced Spectroscopic and Analytical Methodologies for Pss 4 Chloromethyl Phenyl Heptacycl& Research
High-Resolution Mass Spectrometry for Molecular Ion Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds. For a molecule like PSS-(4-(chloromethyl)phenyl)-heptacyclopentyl POSS, HRMS would be employed to determine its exact molecular weight with high precision. This technique provides unambiguous confirmation of the elemental composition. The measured mass-to-charge ratio (m/z) would be compared against the theoretical value calculated from its molecular formula, C42H69ClO12Si8. Any deviation, measured in parts-per-million (ppm), would be expected to be extremely low, confirming the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by showing the loss of specific groups, such as the chloromethylphenyl moiety or parts of the silsesquioxane cage.
Hypothetical HRMS Data Table
| Parameter | Expected Value |
| Molecular Formula | C42H69ClO12Si8 |
| Theoretical Monoisotopic Mass | 1024.23 g/mol |
| Expected Adduct ([M+H]+) | 1025.24 m/z |
| Expected Adduct ([M+Na]+) | 1047.22 m/z |
| Mass Accuracy Requirement | < 5 ppm |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the detailed structural elucidation of complex organic and organosilicon compounds. For PSS-(4-(chloromethyl)phenyl)-heptacyclopentyl POSS, a suite of NMR experiments would be necessary.
¹H NMR: Would identify the protons in the chloromethyl group (-CH2Cl), the phenyl ring, and the heptacyclopentyl groups attached to the POSS cage. The integration of the signals would confirm the ratio of these different proton environments.
¹³C NMR: Would show distinct signals for the carbon atoms in the chloromethylphenyl group and the cyclopentyl groups.
²⁹Si NMR: This is crucial for POSS compounds, as it provides direct information about the silicon environment in the silsesquioxane cage. A characteristic chemical shift would confirm the integrity of the T8 cage structure.
2D NMR (COSY, HSQC, HMBC): These multi-dimensional techniques would be used to establish connectivity between protons and carbons, confirming the precise assignment of all signals and verifying the attachment of the organic substituents to the silicon cage.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: For the title compound, IR analysis would be expected to show strong absorption bands corresponding to the Si-O-Si stretching of the POSS cage (typically around 1100 cm⁻¹). Other key peaks would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the phenyl ring, and C-Cl stretching from the chloromethyl group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the Si-O-Si cage and the phenyl ring, which are often weak in IR spectra.
Expected Vibrational Frequencies
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Si-O-Si Stretch | IR | ~1100 (very strong) |
| Aromatic C-H Stretch | IR/Raman | 3100-3000 |
| Aliphatic C-H Stretch | IR/Raman | 3000-2850 |
| C=C Stretch (Aromatic) | IR/Raman | 1600-1450 |
| C-Cl Stretch | IR | 800-600 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of PSS-(4-(chloromethyl)phenyl)-heptacyclopentyl POSS could be grown, this technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing. This would offer an unambiguous confirmation of the molecular structure, including the geometry of the silsesquioxane cage and the orientation of the organic substituents.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. The PSS-(4-(chloromethyl)phenyl)-heptacyclopentyl POSS molecule itself is not inherently chiral. However, if it were functionalized with chiral groups or used to create a chiral supramolecular assembly, CD and ORD spectroscopy would be essential for investigating its stereochemical properties and determining its enantiomeric purity. As currently described, these techniques would not be applicable.
Conclusion: Synthesis, Reactivity, and Future Avenues in Pss 4 Chloromethyl Phenyl Heptacycl& Research
Recapitulation of Key Synthetic Achievements and Methodological Innovations
The synthesis of monosubstituted POSS compounds, such as Pss-(4-(chloromethyl)phenyl))-heptacyclopentyl, is a significant achievement in materials science, enabling the creation of precisely defined nanostructured materials. While specific literature detailing the exact synthesis of this named compound is sparse, its structure suggests a strategic combination of established POSS functionalization methodologies.
The primary methodological innovation for creating such monosubstituted POSS molecules lies in achieving controlled, single-corner functionalization of a pre-formed POSS cage. The general strategies applicable to the synthesis of this compound are primarily centered on two approaches:
Hydrosilylation: This is a widely used and efficient method for creating silicon-carbon bonds. researchgate.netnih.gov The synthesis would likely involve the reaction of a heptacyclopentyl-POSS cage possessing a single reactive group, such as a vinyl group, with a silane (B1218182) containing the 4-(chloromethyl)phenyl moiety. For instance, heptacyclopentyl-vinyl-POSS could be reacted with 4-(chloromethyl)phenyl)dimethylsilane in the presence of a platinum catalyst, like Karstedt's catalyst, to yield the desired product. researchgate.netresearchgate.netnih.gov The optimization of reaction conditions, including catalyst choice and solvent, is crucial for achieving high selectivity and yield. nih.govresearchgate.net
Corner Capping of Trisilanol POSS: Another key innovation in POSS synthesis is the "corner capping" of incompletely condensed POSS trisilanols. researchgate.netnih.gov This method involves the hydrolytic condensation of cyclopentyltrichlorosilane to form heptacyclopentyl-trisilanol POSS. This intermediate, with one open corner on the cage, can then be "capped" by reacting it with a functionalized trichlorosilane, such as (4-chlorobenzyl)trichlorosilane, to complete the cage structure and introduce the desired functional group in a single, specific position. researchgate.net
These synthetic routes represent significant achievements as they allow for the precise placement of a reactive chlorobenzyl group on a bulky, inorganic scaffold, paving the way for the creation of well-defined hybrid materials.
Summary of Foundational Mechanistic Understandings
The reactivity of Pss-(4-(chloromethyl)phenyl))-heptacyclopentyl is fundamentally dictated by the chemical behavior of the chlorobenzyl group, as the POSS cage itself is relatively inert under many conditions. The foundational mechanistic understandings are rooted in the principles of organic reactions involving benzyl (B1604629) halides.
The key reactive site is the benzylic carbon-chlorine bond. This bond is susceptible to nucleophilic substitution reactions (SN1 and SN2 mechanisms). atamanchemicals.comdoubtnut.comlibretexts.org
SN2 Mechanism: A nucleophile can directly attack the electrophilic benzylic carbon, displacing the chloride ion in a single concerted step. libretexts.org
SN1 Mechanism: The C-Cl bond can first heterolytically cleave to form a resonance-stabilized benzyl carbocation, which is then rapidly attacked by a nucleophile. doubtnut.com The presence of the bulky POSS cage might sterically hinder the SN2 pathway, potentially favoring the SN1 mechanism in certain reactions.
The chlorobenzyl group is significantly more reactive towards nucleophilic substitution than a non-benzylic aryl chloride (like chlorobenzene) because the resulting benzyl carbocation is stabilized by resonance with the adjacent phenyl ring. doubtnut.comvedantu.com The presence of electron-withdrawing or -donating groups on the phenyl ring can further modulate this reactivity. vedantu.comnih.gov
Furthermore, the phenyl ring of the chlorobenzyl group can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, allowing for further functionalization of the aromatic ring itself. researchgate.netnih.gov The chloromethyl group acts as an ortho-, para-director for these reactions.
The foundational understanding is that the chloromethyl group serves as a versatile chemical handle, allowing the covalent attachment of the entire POSS nanostructure to other molecules or materials through well-established substitution reactions.
Future Directions for Pss-(4-(chloromethyl)phenyl))-heptacyclopentyl Research and Development
The unique hybrid structure of Pss-(4-(chloromethyl)phenyl))-heptacyclopentyl opens up numerous avenues for future research and development, particularly in the field of advanced materials.
Polymer Nanocomposites: A primary direction is its use as a nanofiller or a comonomer in the synthesis of polymer nanocomposites. nih.govmdpi.com The chlorobenzyl group can be used to covalently incorporate the POSS cage into a variety of polymer matrices (e.g., polyesters, polyamides, epoxies) via nucleophilic substitution. This can lead to materials with enhanced properties:
Improved Thermal Stability: The inorganic Si-O core of POSS can increase the degradation temperature and char yield of polymers. mdpi.com
Enhanced Mechanical Properties: The rigid POSS cage can act as a nanoscale reinforcing agent, improving modulus and hardness.
Reduced Flammability: Silsesquioxanes are known to act as flame retardants. nih.gov
Surface Modification: The reactivity of the chlorobenzyl group can be exploited for surface functionalization. By grafting this POSS molecule onto surfaces (e.g., silica, metal oxides), it is possible to create superhydrophobic coatings. case.edunih.gov The bulky heptacyclopentyl groups and the inherent properties of POSS contribute to creating a nanostructured, low-surface-energy layer.
Drug Delivery and Biomedical Applications: Functionalized POSS are being explored for biomedical uses due to their biocompatibility and well-defined structure. nih.gov The chlorobenzyl group can serve as a reactive linker to attach therapeutic agents, targeting ligands, or imaging agents. The resulting POSS-drug conjugate would have a precise molecular weight and structure, which is advantageous for pharmacological studies.
Catalysis: The POSS cage can be functionalized with catalytic moieties via the chlorobenzyl linker. For example, phosphine (B1218219) ligands could be introduced through reaction with a phosphide (B1233454) nucleophile, and these POSS-supported ligands could then be used to immobilize transition metal catalysts. This creates a hybrid catalyst with the potential for high activity and easy separation.
The table below summarizes potential research directions and the corresponding reactive pathways.
| Research Direction | Key Reactive Pathway | Potential Application/Benefit |
| Polymer Nanocomposites | Nucleophilic substitution with polymer functional groups (e.g., amines, carboxylates) | Enhanced thermal stability, mechanical strength, and flame retardancy of polymers. nih.govmdpi.com |
| Surface Modification | Grafting onto surfaces via reaction of the chlorobenzyl group | Creation of superhydrophobic, anti-fouling, or biocompatible coatings. case.edunih.gov |
| Drug Delivery | Attachment of drugs or biomolecules via nucleophilic substitution | Development of nanostructured drug delivery systems with precise stoichiometry. nih.gov |
| Hybrid Catalysts | Functionalization with catalytic groups (e.g., ligands) | Heterogenization of homogeneous catalysts for improved recyclability. |
Future research will likely focus on optimizing the synthetic routes to this and related monofunctional POSS compounds, exploring the full range of their reactivity, and demonstrating their utility in these high-performance applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Pss-(4-(chloromethyl)phenyl)-heptacycl& derivatives?
- Methodological Answer :
- Protection of Chloromethyl Group : Use tert-butyldimethylsilyl (TBS) or benzyl ether groups to prevent unintended nucleophilic substitution during synthesis .
- Reaction Optimization : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents (e.g., THF, DCM). Control temperatures below 70°C to avoid decomposition, as observed in analogous chloromethylphenyl derivatives .
- Purification : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., DCM/hexane) to isolate pure products. Confirm purity via HPLC (C18 column, methanol/sodium acetate buffer at pH 4.6, 65:35 ratio) .
Q. How should researchers assess the purity and structural integrity of Pss-(4-(chloromethyl)phenyl)-heptacycl&?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Adjust mobile phase composition to resolve co-eluting impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted chloromethyl groups show distinct singlet signals) and cross-validate with DEPT-135 for carbon hybridization .
- Mass Spectrometry : Perform HRMS (ESI+) to confirm molecular ion peaks and isotope patterns consistent with chlorine atoms .
Q. What are the stability considerations for handling Pss-(4-(chloromethyl)phenyl)-heptacycl& in aqueous environments?
- Methodological Answer :
- Moisture Sensitivity : Store under desiccated conditions (vacuum or N₂ atmosphere) to prevent hydrolysis of the chloromethyl group. Use sealed vials with PTFE-lined caps .
- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor via TLC/HPLC; chloromethyl derivatives are prone to hydrolysis at pH > 9, forming hydroxymethyl byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms involving Pss-(4-(chloromethyl)phenyl)-heptacycl&?
- Methodological Answer :
- Transition State Analysis : Use B3LYP/6-31G(d) to model nucleophilic substitution at the benzylic position. Calculate activation energies (ΔG‡) to predict reactivity trends with different nucleophiles (e.g., amines vs. thiols) .
- Electrostatic Potential Maps : Generate ESP surfaces to identify electrophilic regions (e.g., chloromethyl carbon) and guide catalyst design for cross-coupling reactions .
- Validation : Correlate computed kinetic parameters with experimental data from time-resolved NMR or stopped-flow spectroscopy .
Q. What experimental approaches resolve contradictions in catalytic activity data for metal-complexed derivatives of Pss-(4-(chloromethyl)phenyl)-heptacycl&?
- Methodological Answer :
- Control Experiments : Compare catalytic turnover numbers (TON) under identical conditions (solvent, temperature, substrate ratios). Exclude trace moisture via Karl Fischer titration .
- In Situ Characterization : Use XAFS or FTIR to monitor metal-ligand coordination changes during catalysis. For Ru(II) complexes, track Ru-Cl bond vibrations (~450 cm⁻¹) to assess stability .
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., ligand steric effects, solvent polarity) causing variability in reported TONs .
Q. How can structural modifications at the chloromethyl position enhance the compound’s applicability in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Cl with CF₃ or SCH₃ groups to improve metabolic stability while retaining electrophilicity. Assess cytotoxicity in HEK293 cells via MTT assays .
- Prodrug Design : Synthesize pivalate esters (e.g., chloromethyl pivalate ) to enhance membrane permeability. Hydrolyze esters in vitro using esterase-rich media (e.g., rat liver microsomes) to confirm activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
